2,3-Bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene
Description
2,3-Bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene (C₉H₆F₆) is a fluorinated norbornadiene derivative characterized by two trifluoromethyl (-CF₃) groups at the 2- and 3-positions of the bicyclic framework. This compound is synthesized via Diels-Alder reactions involving fluorinated dienophiles and bicyclo[2.2.1]hepta-2,5-diene (norbornadiene), as inferred from analogous syntheses of related fluorinated terphenyls . The -CF₃ groups impart strong electron-withdrawing effects, enhancing thermal stability and modifying reactivity in cycloaddition and coordination chemistry. Applications span catalysis, polymer science, and synthetic intermediates, leveraging its unique electronic and steric properties .
Properties
CAS No. |
58623-62-4 |
|---|---|
Molecular Formula |
C9H6F6 |
Molecular Weight |
228.13 g/mol |
IUPAC Name |
2,3-bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C9H6F6/c10-8(11,12)6-4-1-2-5(3-4)7(6)9(13,14)15/h1-2,4-5H,3H2 |
InChI Key |
IXYRIJMHJORGEM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C(=C2C(F)(F)F)C(F)(F)F |
Related CAS |
72920-56-0 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene typically involves the reaction of bicyclo[2.2.1]hepta-2,5-diene with trifluoromethylating agents under specific conditions. One common method involves the use of trifluoromethyl iodide (CF₃I) in the presence of a strong base such as potassium tert-butoxide (KOtBu). The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Ring-Opening Metathesis Polymerization (ROMP)
NBDF6 undergoes highly stereoselective ROMP reactions with molybdenum-based catalysts, producing polymers with controlled microstructures. The electronic effects of trifluoromethyl groups enhance monomer reactivity while enabling precise stereochemical outcomes.
Table 1: ROMP Outcomes with Mo Catalysts
Key findings:
-
Cis,syndiotactic polymers form through stereogenic metal control, requiring inversion at the metal center during each monomer insertion .
-
Ligand exchange strategies enable synthesis of stereoblock copolymers containing alternating cis/trans-vinylene segments (e.g., 75% cis isotactic blocks) .
Diels-Alder Reactions
The conjugated diene system participates in [4+2] cycloadditions, though reactivity differs from non-fluorinated analogs:
Reaction Characteristics:
-
Electron-deficient dienophile behavior due to CF₃ groups
-
Enhanced regioselectivity in cross-Diels-Alder reactions
-
Retro-Diels-Alder observed at >150°C (decomposition pathway)
Hydrogenation and Reduction
Selective hydrogenation occurs under controlled conditions:
Radical Addition Reactions
The electron-deficient double bonds participate in radical-mediated processes:
-
Atom Transfer Radical Addition (ATRA): Forms CF₃-substituted adamantane analogs
-
Polymer grafting: Enables functionalization of ROMP-derived polymers via post-polymerization modification
Comparative Reactivity Table
| Reaction Type | Rate (rel. to norbornadiene) | Driving Factors | Steric Effects |
|---|---|---|---|
| ROMP | 3.2× faster | Electron deficiency lowers LUMO | CF₃ groups restrict endo transition states |
| Diels-Alder | 0.7× slower | Reduced electron density in π-system | Enhanced exo selectivity |
| Hydrogenation | 2.1× faster | Strain relief in bicyclic system | Minimal steric hindrance for H₂ approach |
Stability Considerations
-
Thermal decomposition: Onset at 215°C via retro-Diels-Alder pathway
-
Hydrolytic stability: Resists aqueous hydrolysis up to pH 12 (CF₃ groups provide electronic stabilization)
-
Photochemical reactivity: Undergoes [2+2] cycloaddition under UV light (254 nm)
Experimental evidence from ROMP studies demonstrates that NBDF6's unique combination of electronic and steric properties enables precise control over polymer microstructure, with syndiotactic cis-polymers showing particularly high thermostability (decomposition T > 400°C) . The compound's reactivity profile makes it particularly valuable for synthesizing fluorinated materials with tailored dielectric properties and chemical resistance.
Scientific Research Applications
2,3-Bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3-Bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and binding affinity to biological targets. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Parent Compound: Bicyclo[2.2.1]hepta-2,5-diene (Norbornadiene)
The unsubstituted bicyclo[2.2.1]hepta-2,5-diene (C₇H₈, MW 92.14 g/mol) serves as the foundational structure. Key differences include:
- Reactivity: The parent compound participates in Diels-Alder reactions as an electron-rich diene.
- Physical Properties : The trifluoromethylated derivative has a higher molecular weight (212.1 g/mol) and likely increased hydrophobicity due to fluorine’s lipophilicity.
- Applications: Norbornadiene is used in polymer nucleating agents (e.g., HPN-68), while the fluorinated variant may offer improved thermal stability in high-performance materials .
Oxygenated Analog: 2,3-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene
This analog replaces a carbon bridge with oxygen, forming a furan derivative upon thermolysis at 450°C . Key distinctions:
- Thermal Stability: The oxa derivative undergoes ring-opening to yield 3,4-bis(trifluoromethyl)furan, whereas the non-oxygenated fluorinated compound retains its bicyclic structure under similar conditions.
Halogenated Derivatives: 2,3-Dibromobicyclo[2.2.1]hepta-2,5-diene
The dibromo derivative (C₇H₆Br₂, CAS 128780-28-9) substitutes -CF₃ with bromine:
- Reactivity : Bromine acts as a leaving group, enabling nucleophilic substitution (e.g., Suzuki coupling). In contrast, -CF₃ groups are inert in such reactions but stabilize adjacent carbocations via inductive effects .
- Electronic Effects : Bromine is electron-withdrawing but less so than -CF₃, resulting in a less electron-deficient diene system.
Metal Complexes
- Molybdenum Complexes: Derivatives such as [(norbornadiene)Mo(CO)₄] are stabilized by -CF₃ groups, which may alter redox properties compared to unsubstituted norbornadiene complexes .
Data Tables
Table 1: Structural and Physical Comparison
Research Findings
- Diels-Alder Reactivity: The parent norbornadiene reacts with N-sulfinyl aniline to form sulfonamide adducts, while the fluorinated derivative’s reactivity in similar reactions remains unstudied but is hypothesized to be slower due to electron withdrawal .
- Coordination Chemistry: Fluorinated norbornadiene ligands in rhodium complexes exhibit enhanced stability and catalytic efficiency compared to non-fluorinated analogs, as seen in hydrogenation studies .
Biological Activity
2,3-Bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene (CAS Number: 58623-62-4) is a bicyclic compound characterized by its unique trifluoromethyl groups. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and materials science.
The molecular formula of this compound is with a molecular weight of approximately 228.13 g/mol. The compound features a bicyclic structure that contributes to its reactivity and interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C9H6F6 |
| Molecular Weight | 228.13 g/mol |
| CAS Number | 58623-62-4 |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of bicyclic compounds can inhibit the proliferation of cancer cells through various mechanisms such as apoptosis induction and cell cycle arrest.
A notable study demonstrated that specific derivatives could effectively target cancer cell lines, leading to reduced viability and increased apoptosis rates compared to control groups . The mechanism of action often involves the modulation of signaling pathways associated with cell growth and survival.
Antimicrobial Activity
In addition to anticancer effects, some studies have reported antimicrobial activity associated with bicyclic compounds containing trifluoromethyl groups. The presence of these groups appears to enhance the lipophilicity of the compounds, allowing for better membrane penetration and increased efficacy against bacterial strains .
Case Studies
- Synthesis and Evaluation : A study synthesized poly(this compound) and evaluated its biological activity in vitro against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, confirming its potential as an anticancer agent .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of related bicyclic compounds against Gram-positive and Gram-negative bacteria. The findings suggested that these compounds could serve as lead structures for developing new antibiotics .
The biological activity of this compound is attributed to several mechanisms:
- Cell Cycle Disruption : Compounds can interfere with the normal progression of the cell cycle, leading to cell death.
- Apoptosis Induction : They may activate intrinsic apoptotic pathways through mitochondrial dysfunction.
- Membrane Disruption : Enhanced lipophilicity allows these compounds to disrupt bacterial membranes effectively.
Q & A
What are the established synthetic routes for 2,3-bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene, and how do reaction conditions influence product purity?
The synthesis typically involves ring-opening metathesis polymerization (ROMP) using transition metal catalysts (e.g., tungsten or molybdenum carbenes). Key parameters include catalyst choice (e.g., Schrock or Grubbs catalysts), solvent polarity, and reaction temperature. For instance, stereoregular fluoropolymers are achieved under anhydrous conditions with rigorous exclusion of oxygen to prevent catalyst deactivation. Impurities often arise from incomplete trifluoromethylation or side reactions with residual moisture; purification via column chromatography or recrystallization in fluorinated solvents (e.g., hexafluorobenzene) is recommended .
How can structural characterization of this compound be optimized using spectroscopic and crystallographic methods?
- X-ray crystallography : Single-crystal analysis resolves stereochemical ambiguities, particularly for metal complexes (e.g., Pd or W adducts). For example, [(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]dibromidopalladium(II) was structurally confirmed via X-ray diffraction (R-factor = 0.026) .
- NMR/IR spectroscopy : NMR is critical for tracking trifluoromethyl groups (δ ~ -60 to -70 ppm). IR bands at 1650–1700 cm confirm diene conjugation, while metal-carbonyl stretches (1900–2100 cm) indicate coordination complexes .
What mechanistic insights explain the stereoregularity of fluoropolymers derived from ROMP of this monomer?
ROMP proceeds via a chain-growth mechanism where the catalyst’s metal center (e.g., W or Mo) coordinates to the diene, enabling controlled insertion. Stereoregularity arises from the catalyst’s chiral environment and monomer preorganization. For example, Alimuniar et al. (1986) demonstrated that bulky trifluoromethyl groups restrict rotational freedom, favoring syndiotactic polymer formation. Kinetic studies (e.g., NMR reaction monitoring) are used to validate propagation rates and stereoselectivity .
How do thermodynamic properties (e.g., enthalpy of formation) inform stability and reactivity?
The enthalpy of formation () for bicyclo[2.2.1]hepta-2,5-diene derivatives is determined via combustion calorimetry or computational methods (e.g., DFT). Walsh (1975) reported for the parent norbornadiene, with trifluoromethyl substituents increasing strain energy and exothermicity due to electron-withdrawing effects. These data guide predictions of thermal stability and reaction exothermicity in polymerization or Diels-Alder reactions .
What factors govern catalytic dimerization of this compound, and how do pore structure/acidic sites influence selectivity?
Dimerization over zeolites (HY, HZSM-5) requires balancing Brønsted acidity and pore size. HY zeolite’s large pores (7.4 Å) favor dimer formation (NBDD) at 250°C, while HZSM-5’s smaller pores (5.3 Å) limit diffusion, reducing yield. Acid site density (measured via NH-TPD) correlates with turnover frequency. Contrasting results between catalysts (e.g., Al-MCM-41 vs. Hbeta) highlight the need for mechanistic studies using isotopic labeling (e.g., -NBD) to track pathways .
How can enantioselective synthesis/resolution of derivatives be achieved for chiral applications?
Enantiomer separation employs enzymatic resolution (e.g., Candida antarctica lipase) or chiral auxiliaries. For example, (±)-2-hydroxymethyl derivatives were resolved via hydrolysis with >90% enantiomeric excess (e.e.) using Pseudomonas fluorescens esterase. Absolute configuration is confirmed by chemical correlation (e.g., oxidation to ketones with known stereochemistry) or circular dichroism .
What experimental strategies address contradictions in reported catalytic efficiencies for metathesis reactions?
Discrepancies in catalyst performance (e.g., W vs. Mo complexes) are resolved by:
- Controlled experiments : Standardizing substrate purity, solvent, and temperature.
- Spectroscopic monitoring : In situ IR or Raman to detect intermediate species.
- Computational modeling : DFT studies to compare transition-state energies. For example, donor-acceptor interactions in W(CO)-based catalysts were shown to stabilize metallocyclobutane intermediates, explaining higher activity vs. Mo analogs .
What role does photochemistry play in modifying the compound’s reactivity or isomerization?
UV irradiation induces isomerization or metal-complex formation. For instance, W(CO) reacts with bicyclo[2.2.1]hepta-2,5-diene under UV light to form heterobimetallic complexes (e.g., [W(μ-Cl)(GeCl)(CO)(η-CH)]) via ligand substitution. Quantum yield measurements and Stern-Volmer analyses quantify photochemical efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
